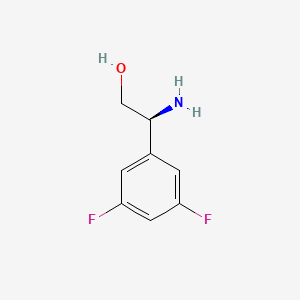

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-1-(3,5-Difluorophenyl)ethanol” is a useful research chemical . It has a molecular formula of C8H8F2O and a molecular weight of 158.14 .

Molecular Structure Analysis

The InChI code for “(S)-1-(3,5-Difluorophenyl)ethanol” is InChI=1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m0/s1 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

Physical And Chemical Properties Analysis

“(S)-1-(3,5-Difluorophenyl)ethanol” has a molecular weight of 158.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 .

Wissenschaftliche Forschungsanwendungen

Biocatalytic Production

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol is researched as an intermediate in the synthesis of various pharmaceuticals. For instance, Zhao et al. (2017) explored the biocatalytic production of (S)-2-chloro-1-(3, 4-difluorophenyl) ethanol, a derivative of this compound, as a drug intermediate. They developed a biocatalytic solution using ketoreductases from Chryseobacterium sp. for efficient stereoselective reduction of the ketone precursor, highlighting the potential of biocatalysis in pharmaceutical synthesis (Zhao et al., 2017).

Enzymatic Process Development

Guo et al. (2017) reported on the development of an enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, another derivative. This process demonstrated high conversion rates and enantioselectivity, offering a green and environmentally sound method with significant potential for industrial applications (Guo et al., 2017).

Alcohol Dehydrogenase Engineering

Ye et al. (2023) focused on engineering an alcohol dehydrogenase to improve its activity and substrate tolerance for the production of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. They identified potential hotspots for enzyme mutagenesis, enhancing the catalytic efficiency significantly. This study not only provided an efficient variant for synthesizing this compound but also offered a strategy for mutating alcohol dehydrogenase to reduce aromatic substrates (Ye et al., 2023).

Synthesis of Structural Isomers

Glushkova et al. (2020) studied the synthesis and pharmacokinetics of structural isomers of β2 agonists, which are related to this compound. Their research contributed to the understanding of the pharmacokinetic properties of these compounds, which is essential for developing new medications (Glushkova et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-(3,5-difluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJBFFNJZLJBJI-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)[C@@H](CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2922474.png)

![3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2922475.png)

![4-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2922478.png)

![5-Cyclopropyl-2-methoxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2922480.png)

![2-Amino-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2922482.png)

![1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2922483.png)

![Ethyl 1-(4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2922484.png)